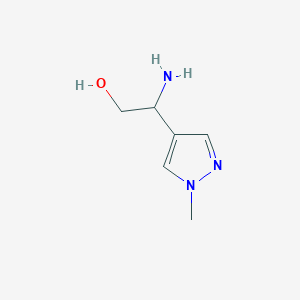

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-2-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-5(2-8-9)6(7)4-10/h2-3,6,10H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVXTNDTEWDMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183772-33-9 | |

| Record name | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Amines

are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. Amines are categorized into primary, secondary, and tertiary amines. They are an important part of many pharmaceuticals and chemicals, including dyes, polymers, and resins.

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their wide range of biological activities, and many pyrazole derivatives are used in the development of drugs with analgesic, anti-inflammatory, antipyretic, anti-arrhythmic, tranquilizing, muscle relaxing, and other properties.

Biochemische Analyse

Biochemical Properties

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This interaction can lead to changes in nerve signal transmission, affecting overall nervous system function. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential role in oxidative stress responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to altered nerve signal transmission, impacting cellular communication and function. Furthermore, the compound’s role in oxidative stress responses can affect cellular metabolism and gene expression, potentially leading to changes in cell function and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme, inhibiting its activity and leading to increased levels of acetylcholine. This inhibition can result in enhanced nerve signal transmission. Additionally, the compound’s interaction with ROS suggests a role in modulating oxidative stress responses, potentially through the regulation of antioxidant enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to influence cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced nerve signal transmission and improved oxidative stress responses. At higher doses, the compound can exhibit toxic or adverse effects, including potential neurotoxicity and oxidative damage. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with acetylcholinesterase and ROS suggests its involvement in metabolic pathways related to neurotransmitter breakdown and oxidative stress responses. These interactions can influence overall metabolic activity and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity.

Biologische Aktivität

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, with CAS number 1183772-33-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological activities, and relevant case studies.

Structural Properties

The molecular formula of this compound is , with a molecular weight of 141.17 g/mol. The compound features a pyrazole ring, which is crucial for its biological activity.

Structural Information Table

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| SMILES | CN1C=C(C=N1)C(CO)N |

| InChI | InChI=1S/C6H11N3O/c1-9... |

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that pyrazole derivatives could inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, specific derivatives displayed IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, indicating potent cytotoxic effects .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of multiple pyrazole compounds, where one derivative (7b) was notably effective with MIC values indicating strong bactericidal properties .

- Anticancer Potential : Another investigation focused on the structure–activity relationship (SAR) of pyrazole derivatives, demonstrating that modifications to the pyrazole ring significantly influenced anticancer activity against cell lines like HCT-116 and MCF-7 .

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific cellular targets:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound has been studied for its potential as a pharmaceutical agent, particularly due to its structural similarity to other bioactive pyrazole derivatives. Research indicates that pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific applications of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in drug development are still being explored.

Case Study: Antitumor Activity

A study demonstrated that derivatives of pyrazole compounds showed promising antitumor activity against various cancer cell lines. The introduction of the amino group at the 2-position enhances the compound's interaction with biological targets involved in tumor growth inhibition . Further research is warranted to evaluate the efficacy of this compound in this context.

Agricultural Science

Pesticide Development

The compound's potential as a precursor in the synthesis of novel agrochemicals has been investigated. Pyrazole derivatives have been linked to herbicidal and fungicidal activities. The modification of the amino group can enhance the selectivity and potency of these compounds against specific pests or diseases affecting crops .

Data Table: Comparative Efficacy of Pyrazole Derivatives

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| 2-Amino-2-(1-methyl-pyrazol-4-yl)ethan-1-ol | Herbicidal | TBD | |

| Pyrazole-based Fungicide A | Fungicidal | 85 | |

| Pyrazole-based Herbicide B | Herbicidal | 90 |

Material Science

Polymer Synthesis

Research indicates that this compound can be utilized as a building block in polymer chemistry. Its ability to form hydrogen bonds makes it a suitable candidate for enhancing the mechanical properties of polymers .

Case Study: Polymer Composite Development

A recent study focused on incorporating this compound into epoxy resins to improve thermal stability and mechanical strength. The results showed that composites with added pyrazole derivatives exhibited superior performance compared to standard epoxy formulations .

Vergleich Mit ähnlichen Verbindungen

Hydrogen Bonding and Solubility

The target compound’s primary amine and hydroxyl groups enable strong hydrogen bonding, likely enhancing aqueous solubility compared to analogues with ether linkers (e.g., ) or ketones (e.g., ).

Steric and Electronic Effects

Branched derivatives (e.g., ) exhibit increased steric hindrance, which may impede interactions with biological targets or catalytic sites. The phenyl-substituted analogue gains aromaticity, favoring hydrophobic environments but reducing polar solubility.

Reactivity

The morpholine-containing compound introduces a tertiary amine, altering basicity and coordination behavior. In contrast, the target compound’s primary amine is more nucleophilic, favoring reactions such as Schiff base formation or salt generation.

Vorbereitungsmethoden

Reductive Amination Route

Starting materials : A carbonyl compound bearing the 1-methyl-1H-pyrazol-4-yl substituent (e.g., 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone).

Process : The carbonyl compound undergoes reductive amination with ammonia or an amine source, followed by reduction (e.g., catalytic hydrogenation or metal hydride reduction) to yield the amino alcohol.

Reaction conditions : Typically conducted in aqueous or alcoholic solvents at elevated temperatures (50–110 °C) under reflux. Catalysts such as palladium on carbon or metal hydrides (e.g., sodium borohydride) are used.

Yields : High yields (above 80%) are reported with optimized reaction times of 3–6 hours.

Nitro Reduction Route

Starting materials : Nitro-substituted pyrazole derivatives.

Process : The nitro group is reduced to an amino group using metallic reducing agents such as indium in acidic aqueous media (e.g., 2N hydrochloric acid), often under reflux conditions.

Reaction conditions : Reflux at 100–110 °C for 4–6 hours in water or mixed solvents, followed by extraction and purification.

Advantages : This method is suitable for large-scale synthesis due to the availability of nitro precursors and mild reaction conditions.

Yields : Typically around 80–90% after purification.

Representative Industrial-Scale Preparation Example

A patent describing the preparation of related pyrazole intermediates outlines the following procedure relevant to the amino alcohol synthesis:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Substitution reaction | 2,4-dinitroaniline + 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, reflux in water at 100-110 °C for 3-4 h | Formation of nitro-substituted intermediate | 87.9 |

| 2. Reduction and cyclization | Metallic indium + 2N HCl, reflux in water at 100-110 °C for 5-6 h | Conversion to amino intermediate | 81.4 |

This method emphasizes environmentally friendly solvents (water), mild conditions, and high yields, suitable for scale-up.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Typical Yield |

|---|---|---|---|---|---|

| Reductive Amination | 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | Ammonia or amine, reducing agent (Pd/C, NaBH4) | Reflux, aqueous/alcoholic solvent, 50–110 °C | High selectivity, straightforward | >80% |

| Nitro Reduction | Nitro-substituted pyrazole | Metallic indium, 2N HCl | Reflux in water, 100–110 °C | Scalable, mild conditions | 80–90% |

| Ethylene Oxide Ring Opening | 1-methyl-1H-pyrazole | Ethylene oxide | Room temperature to mild heating | Alternative route, direct alcohol formation | Moderate |

Research Findings and Optimization

Reaction temperature and time : Optimal temperatures range from 50 to 110 °C, with reaction times between 3 to 6 hours to maximize yield and purity.

Solvent choice : Water and alcohols (ethanol, methanol) are preferred for environmental and safety reasons, with some protocols using tetrahydrofuran or acetonitrile for solubility.

Purification : Extraction with ethyl acetate or dichloromethane followed by drying and recrystallization (ethyl acetate/n-hexane) ensures high purity of the final amino alcohol.

Catalyst and reagent ratios : Using 1–3 equivalents of metal reducing agents and stoichiometric amounts of acid improves conversion efficiency.

Scale-up considerations : Continuous flow reactors and advanced purification techniques (chromatography, crystallization) are recommended for industrial production to maintain consistent quality.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, and how can reaction conditions be optimized for improved yield?

- Synthesis Challenges : Multi-step routes involving pyrazole ring formation, alkylation, amination, and hydroxylation often suffer from low yields due to competing side reactions (e.g., over-alkylation or oxidation).

- Optimization Strategies :

- Use protecting groups for the amino and hydroxyl moieties during alkylation to prevent undesired side reactions .

- Employ high-throughput screening to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF/water mixtures) .

- Monitor reaction progress via HPLC-MS to isolate intermediates and minimize degradation .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute configuration using SHELXL for refinement (R-factor < 0.05) .

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers and compare retention times with standards .

- Circular Dichroism (CD) : Correlate experimental CD spectra with computational models (e.g., DFT-based simulations) .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives arise, and how can they be reconciled?

- Root Causes :

- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (XRD) may lead to discrepancies in bond angles or torsion angles .

- Solvent interactions : Polar protic solvents (e.g., methanol) can stabilize specific tautomers or hydrogen-bonding networks, altering NMR chemical shifts .

- Resolution Methods :

- Perform variable-temperature NMR to assess conformational dynamics .

- Use 2D NOESY to identify through-space correlations absent in XRD data .

Q. What computational strategies are effective for predicting the biological target interactions of this compound?

- In Silico Approaches :

- Molecular Docking : Utilize AutoDock Vina with PyRx to screen against kinase or GPCR targets (e.g., serotonin receptors) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å) .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen-bond donors from the amino group) using Schrödinger’s Phase .

Q. How can crystallographic disorder in this compound complexes be addressed during structure refinement?

- Refinement Techniques :

- Apply SHELXL’s PART command to model disorder over multiple sites .

- Use TLS (Translation-Libration-Screw) parameters to account for anisotropic motion in the pyrazole ring .

- Validate with Rfree (ΔRfree < 5%) and electron density maps (contour level > 2σ) .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.